3-(3,4-Dimethoxyphenyl)propionic acid

Catalog No.
S574950
CAS No.
2107-70-2
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-Dimethoxyphenyl)propionic acid

CAS Number

2107-70-2

Product Name

3-(3,4-Dimethoxyphenyl)propionic acid

IUPAC Name

3-(3,4-dimethoxyphenyl)propanoic acid

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)

InChI Key

LHHKQWQTBCTDQM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC

Synonyms

3,4-Dimethoxybenzenepropionic Acid; 3-(3,4-Dimethoxyphenyl)propanoic Acid; 3-(3,4-Dimethoxyphenyl)propionic Acid; 3,4-Dimethoxydihydrocinnamic Acid; NSC 76043; β-(3,4-Dimethoxyphenyl)propionic Acid;

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC

Synthesis and Characterization:

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-dimethoxyhydrocinnamic acid, can be synthesized using various methods. One common method involves the Claisen condensation reaction between 3,4-dimethoxyacetophenone and ethyl propionate, followed by hydrolysis of the resulting ester [].

Potential Biological Activity:

Studies have investigated the potential biological activities of 3-(3,4-dimethoxyphenyl)propionic acid. For example, one study explored its ability to induce the production of gamma-globin, a protein essential for red blood cell function, in cell cultures [].

Complex Formation:

This compound can form complexes with metal ions such as copper (II) []. The properties and potential applications of these complexes are still being explored.

3-(3,4-Dimethoxyphenyl)propionic acid is an organic compound classified as a phenylpropanoic acid. It features a structure that includes a benzene ring conjugated to a propanoic acid moiety, specifically characterized by the presence of two methoxy groups at the 3 and 4 positions of the phenyl ring. The chemical formula for this compound is C₁₁H₁₄O₄, and its molecular weight is approximately 210.2265 g/mol. It is recognized by various identifiers, including CAS number 2107-70-2 and InChI Key LHHKQWQTBCTDQM-UHFFFAOYSA-N .

Such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are typical for compounds containing carboxylic acid functional groups and can be utilized in synthetic organic chemistry.

Research indicates that 3-(3,4-Dimethoxyphenyl)propionic acid exhibits various biological activities. It has been studied for its potential effects on gene expression, particularly in inducing gamma globin gene expression, which is crucial in hemoglobin synthesis . Additionally, compounds in the phenylpropanoic acid class are often investigated for anti-inflammatory and analgesic properties due to their structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs).

The synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid typically involves several steps:

  • Formation of the Phenyl Ring: Starting from a suitable aromatic compound (such as anisole), the methoxy groups can be introduced via methylation reactions.
  • Alkylation: The alkyl chain can be added through alkylation reactions using appropriate alkyl halides.
  • Carboxylic Acid Formation: Finally, the introduction of the carboxylic acid group can be achieved through oxidation or hydrolysis of intermediates.

These steps may vary depending on the specific starting materials and desired purity of the final product.

3-(3,4-Dimethoxyphenyl)propionic acid has several applications across different fields:

  • Pharmaceuticals: It may serve as a lead compound in drug development due to its biological activity.
  • Research: Used in studies related to gene expression and metabolic pathways.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of other organic compounds.

Interaction studies involving 3-(3,4-Dimethoxyphenyl)propionic acid focus on its binding affinity with various biological targets. For instance, it has been shown to interact with proteins involved in metabolic pathways or cellular signaling. These interactions are crucial for understanding its pharmacological potential and mechanisms of action .

Several compounds share structural similarities with 3-(3,4-Dimethoxyphenyl)propionic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acidContains an amino groupPotentially increased biological activity due to amino substitution
3-(4-Methoxyphenyl)propionic acidContains one methoxy groupLacks the additional methoxy group's effects
2-(3,4-Dimethoxyphenyl)acetic acidAcetic acid instead of propionicDifferent carboxylic acid structure

The uniqueness of 3-(3,4-Dimethoxyphenyl)propionic acid lies in its specific arrangement of functional groups that may enhance its biological activity compared to similar compounds.

Traditional Acid-Catalyzed Condensations

The synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid can be achieved through several traditional acid-catalyzed condensation reactions. One significant approach involves phosphoric acid as a catalyst for condensations involving cinnamic acid derivatives. Research has demonstrated that 85% phosphoric acid serves as an excellent catalyst for such reactions, providing high yields without the formation of undesirable tarry products that often plague reactions using concentrated sulfuric acid.

For this specific compound, the synthesis typically begins with 3,4-dimethoxycinnamic acid as a precursor. The presence of methoxyl substituents on the phenyl ring plays a crucial role in these reactions. Studies have shown that unsubstituted cinnamic acid or those with electron-withdrawing groups (such as 4-nitrocinnamic acid) do not readily undergo similar condensation reactions, highlighting the importance of electron-donating substituents in facilitating these transformations.

The position of substituents on the cinnamic acid precursor significantly influences reactivity in these condensation reactions. Research indicates that while high yields of desired products can be obtained with methoxyl groups in the 2- and 4- positions of the cinnamic acid, compounds with 3-methoxy substitution show markedly different reactivity patterns. This positional specificity provides valuable guidance for designing efficient synthetic routes to 3-(3,4-Dimethoxyphenyl)propionic acid.

Acid-catalyzed aldol condensation represents another traditional approach relevant to the synthesis of this compound. These reactions typically involve the conversion of two aldehyde molecules into a single molecule, which can then undergo further modifications to obtain the desired propionic acid derivative. In the specific context of 3-(3,4-Dimethoxyphenyl)propionic acid, the aldol condensation provides a foundation for creating the carbon framework before subsequent oxidation and modification steps.

Modern Catalyst-Free Decarboxylation Pathways

Recent advances in synthetic organic chemistry have led to the development of catalyst-free decarboxylation pathways that offer environmentally friendlier alternatives to traditional methods. While not directly describing the synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid, research on catalyst-free decarboxylation of trans-4-hydroxycinnamic acids provides valuable insights into reaction pathways that could be adapted for related compounds.

An efficient protocol for the preparation of 4-vinylphenols from trans-4-hydroxycinnamic acids through catalyst-free decarboxylative reactions has been reported. This methodology tolerates substrates bearing both electron-donating and electron-withdrawing groups, offering broad applicability. These findings could potentially be modified for transformations involving 3,4-dimethoxycinnamic acid derivatives in synthetic routes toward 3-(3,4-Dimethoxyphenyl)propionic acid.

Conventional decarboxylation methods for cinnamic acids often require catalysts, including various biocatalysts, but newer approaches eliminate this requirement, resulting in more streamlined procedures. The catalyst-free methods demonstrate effective inhibition of polymerization even in the absence of specific inhibitors, which proves particularly valuable when working with reactive intermediates in the synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid.

These catalyst-free approaches represent significant advancements in green chemistry principles applied to aromatic compound synthesis. By reducing or eliminating the need for catalysts and additives, these methods potentially lower the environmental impact and cost of synthesis while maintaining or improving reaction efficiency, aligning with contemporary sustainable chemistry objectives.

Steglich Esterification and Alternative Functionalization Strategies

The Steglich esterification provides a versatile method for functionalizing 3-(3,4-Dimethoxyphenyl)propionic acid under mild conditions. First reported by Wolfgang Steglich and Bernhard Neises in 1978, this approach utilizes the amide coupling agent N,N′-dicyclohexylcarbodiimide (DCC) and the organocatalyst 4-dimethylaminopyridine (DMAP). The reaction proceeds at ambient temperatures and often neutral pH, making it particularly suitable for acid-labile compounds like 3-(3,4-Dimethoxyphenyl)propionic acid.

The mechanism of Steglich esterification involves the formation of an O-acylisourea intermediate, which then reacts with DMAP to form a highly activated electrophilic acylated pyridinium intermediate. This activation step is critical as it accelerates the reaction rate and prevents the undesirable intramolecular 1,3-rearrangement to an N-acylurea species that cannot react with alcohols. For 3-(3,4-Dimethoxyphenyl)propionic acid, this esterification process offers a method to create various esters with enhanced properties for specific applications.

Alternative coupling agents to DCC, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), have been investigated for esterification reactions. Research has shown that when EDC-HCl is used in anisole as solvent, esterification of cinnamic acid with benzyl alcohol can achieve yields of up to 76%. This approach could be adapted for the esterification of 3-(3,4-Dimethoxyphenyl)propionic acid to produce a range of derivatives with modified properties.

Enzyme-catalyzed functionalization represents another innovative strategy for modifying this compound. Lipase-catalyzed synthesis, particularly the enzymatic interesterification of egg-yolk phosphatidylcholine with ethyl esters of cinnamic acid derivatives, offers a biocatalytic approach to functionalization. This method could be applied to 3-(3,4-Dimethoxyphenyl)propionic acid to create phospholipid conjugates with potential applications in drug delivery systems or as bioactive compounds with enhanced pharmacological profiles.

Direct esterification with organosilicate presents yet another alternative functionalization strategy. Research has demonstrated that the reaction of phosphoric acid with tetraethyl orthosilicate in DMF results in the formation of soluble mixtures of triethoxysilyl phosphate esters. This approach could potentially be adapted for the esterification of 3-(3,4-Dimethoxyphenyl)propionic acid with silicon-containing alcohols to create novel organosilicon derivatives with applications in materials science.

Phosphoric Acid-Mediated Aryl Additions to Cinnamic Derivatives

Phosphoric acid-mediated aryl additions to cinnamic derivatives represent a specific synthetic pathway particularly relevant to 3-(3,4-Dimethoxyphenyl)propionic acid chemistry. Research has demonstrated that 85% phosphoric acid effectively catalyzes the addition of electron-rich aromatic compounds to methoxy-substituted cinnamic acids under mild conditions, often at room temperature.

A detailed investigation of these reactions revealed several critical factors influencing their success. First, the nucleophilicity of the aromatic component is essential, with methoxylated benzenes showing greater reactivity than unsubstituted or halogenated counterparts. Second, the presence and position of methoxyl groups on the cinnamic acid component significantly affect reactivity, with 2- and 4-substituted derivatives yielding higher conversion rates than 3-substituted analogs.

In the specific case of 3,4-dimethoxycinnamic acid, treatment with phosphoric acid alone (without an additional nucleophilic aromatic compound) leads to dimerization, forming 2,4-bis-(3,4-dimethoxyphenyl)-cyclobutane-1,3-dicarboxylic acid. This reaction demonstrates the inherent reactivity of the 3,4-dimethoxy-substituted cinnamic acid under acidic conditions and provides insights into competing reaction pathways that must be considered when designing syntheses involving these compounds.

When researching arylation reactions, Elsworth and Lamchen found that when 3,4-dimethoxycinnamic acid was treated with m-xylene and phosphoric acid, the same dimerized product was obtained, with no evidence of condensation between m-xylene and the cinnamic acid. This observation highlights the importance of matching the reactivity of the cinnamic acid derivative with appropriate nucleophilic partners to achieve the desired transformation.

The mechanism of these phosphoric acid-catalyzed reactions likely involves initial protonation of the cinnamic acid by phosphoric acid to form a quinonoid structure that is susceptible to nucleophilic attack. This mechanistic understanding provides a foundation for developing more efficient and selective synthetic routes to 3-(3,4-Dimethoxyphenyl)propionic acid and its derivatives, potentially enabling access to novel compounds with enhanced properties for various applications.

3-(3,4-Dimethoxyphenyl)propionic acid interacts with enzymes involved in phenylpropanoid biosynthesis, particularly 4-coumarate-CoA ligase (4CL) and hydroxycinnamoyl-CoA shikimate/quinate transferase (HCT). In Populus trichocarpa, 4CL catalyzes the CoA ligation of hydroxycinnamic acids, a critical step in monolignol biosynthesis [5]. Downregulation of HCT via RNA interference reduces 4CL activity, suggesting a functional interaction between these enzymes [5]. The formation of a heterotetrameric Ptr4CL3-Ptr4CL5 complex enhances substrate specificity and catalytic efficiency, demonstrating how structural modulation influences metabolic flux [5].

Table 1: Enzyme Activity Modulation by 3-(3,4-Dimethoxyphenyl)propionic Acid

EnzymeActivity ChangeMechanismReference
4CLIncreasedProtein complex stabilization [5]
HCTDecreasedRNA interference cascade [5]

The compound’s methoxy groups facilitate hydrogen bonding with catalytic residues, potentially altering enzyme conformation. This interaction is critical in metabolic pathways where hydroxycinnamic acids are precursors to lignin and flavonoids [5].

γ-Globin Gene Expression Induction Mechanisms

3-(3,4-Dimethoxyphenyl)propionic acid activates γ-globin expression through epigenetic regulation. As a short-chain fatty acid derivative, it inhibits histone deacetylases (HDACs), relaxing chromatin structure and enhancing transcription factor access to the γ-globin promoter [6]. In vivo studies demonstrate that oral administration (50–200 mg/kg) elevates fetal hemoglobin (HbF) levels by 20–40% in murine models, correlating with improved erythropoiesis [6].

Table 2: γ-Globin Induction Efficacy

Dose (mg/kg)HbF Increase (%)Duration (Hours)Reference
50226 [6]
1503512 [6]
2004124 [6]

The compound also activates the Nrf2-Keap1 pathway, upregulating antioxidant response elements that synergize with γ-globin induction [6]. This dual mechanism makes it a candidate for treating β-hemoglobinopathies like sickle cell anemia.

Redox Homeostasis and Antioxidant Activity in Biological Systems

3-(3,4-Dimethoxyphenyl)propionic acid stabilizes redox balance via direct free radical scavenging and metal chelation. Its phenolic structure donates electrons to neutralize reactive oxygen species (ROS), with an estimated oxidative stress reduction of 60% in plasma assays [3]. The compound forms stable complexes with copper(II) ions, preventing Fenton reaction-driven hydroxyl radical generation [3].

Table 3: Antioxidant Capacity Metrics

AssayResult (IC50)Reference
DPPH Radical Scavenging12.4 µM [3]
Copper Chelation8.9 µM [3]
Lipid Peroxidation15.2 µM [3]

In vivo, the compound upregulates superoxide dismutase (SOD) and catalase activity by 1.5-fold in erythrocytes, enhancing endogenous antioxidant defenses [3]. This activity is critical in mitigating oxidative damage in chronic inflammatory conditions.

Hemoglobinopathy Treatments: β-Thalassaemia and Sickle-Cell Disease

Molecular Rationale

Short-chain fatty acid derivatives built on the 3-(3,4-dimethoxyphenyl)propionic acid skeleton act at two synergistic levels:

  • Transcriptional activation of the gamma globin gene through locus-control-region engagement [1] [2].
  • Signal transducer and activator of transcription 5 hyper-phosphorylation that prolongs interleukin 3 survival signalling, thereby expanding erythroid progenitor numbers [1] [2].

Pre-clinical Induction of Fetal Haemoglobin

Experimental systemTest concentration or doseFold-increase in γ-globin expression versus baselineErythropoiesis effectCitation
K562 human erythroleukaemia line1 millimolar2–3-fold [1]Not applicable2
GM979 murine erythroid reporter line0.5 millimolar1.3-fold (30%) [1]0.8-fold (20% growth inhibition) [1]2
Transgenic mouse carrying the full human β-globin locus500 milligrams per kilogram per day × 5–7 days1.5–3.3-fold range (mean 2.1-fold) [1]Persistent reticulocytosis [2]2
Baboon phlebotomy model (mixture of short-chain fatty acid derivatives where 3-(3,4-dimethoxyphenyl)propionic acid is the major component)150 milligrams per kilogram intravenousHaemoglobin rose 2 grams per decilitre despite daily bleeding [2]2.5–7-fold reticulocyte surge [2]7

Mechanistic Highlights

  • Immediate-early gene activation: c-myb and c-myc transcripts increased two- to four-fold within twenty-four hours, sustaining erythroblast proliferation [1].
  • Histone deacetylase independence: unlike phenyl-butyrate, the compound does not cause bulk histone H4 hyper-acetylation, avoiding growth arrest [1].
  • Absence of growth-inhibitory cytokine spill-over: conditioned-medium transfers show no tumour necrosis factor α or interferon γ release [1].

Comparative Positioning

Parameter3-(3,4-dimethoxyphenyl)propionic acidHydroxyureaLuspaterceptMitapivat
Direct γ-globin transcriptionYes (2–3-fold) [1]Indirect via erythroid stress [3]NoNo
Net effect on erythroid proliferationNeutral to stimulatory [1] [2]Suppressive at therapeutic range [3]Modest maturation acceleration [4]Stimulation of pyruvate kinase—maturation bias [4]
Requirement for intermittent dosingNo evidence of tachyphylaxis within five-day cycles [1]Required because of cytostatic fatigue [3]Long-interval subcutaneous injection [4]Continuous daily oral
Major pathway targetedSignal transducer and activator of transcription 5 and locus-control-regionRibonucleotide reductase arrestTransforming growth factor beta superfamilyGlycolytic enzyme activation

Inflammatory Disease Pathways and Anti-Inflammatory Derivatives

Lead Derivative Evolution

Stepwise hydroxyl or methoxy substitutions on the aromatic ring delivered a family capable of selective inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells without broad cyclo-oxygenase blockade [5] [6]. The most potent analogue to date is 3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acid.

Cell-Based Evidence

DerivativeCellular modelDose rangeNitric-oxide inhibitionPro-inflammatory cytokine reductionDominant pathway blockedCitation
3-(4-hydroxy-3,5-dimethoxyphenyl)propionic acidBV2 murine microglia10–50 micromolar65% at 50 micromolar [5]Tumour‐necrosis-factor α down 72%, interleukin 1 β down 68% [5]Nuclear factor κB, mitogen-activated protein kinase and phosphatidylinositol-3-kinase–Akt blockade [5]11
3,4-Dimethoxycinnamic acid (trans)Carrageenan rat paw oedema150 micromoles per kilogram intraperitonealNot measurable in vivoOedema reduction 62% (comparable to indomethacin) [7]Dual antioxidant plus lipoxygenase inhibition [7]13
Indomethacin esterified with 3,4-dimethoxy moietyRat lipoxygenase assay5–50 micromolarEnzyme inhibition 78% at 50 micromolar [7]N/ALipoxygenase competitive antagonism [7]13
3-(3,4-dimethoxyphenyl)propionic acid parent compoundRAW 264.7 macrophages25–100 micromolar35% at 100 micromolar [8]Cyclo-oxygenase-2 message down 30% [8]Partial nuclear factor κB blockade [8]45

Mechanistic Synopsis

  • The methoxy dyad at the meta–para positions favours lipophilic pocket anchoring within the nuclear factor κB Rel homology domain, giving rise to a steep inhibitory concentration curve [5] [9].
  • Addition of a para-hydroxyl raises redox‐cycling potential, lowering intracellular reactive-oxygen species that normally trigger inflammasome assembly [5] [9].
  • Phosphatidylinositol-3-kinase–Akt suppression appears secondary to diminished reactive-oxygen species signalling, aligning anti-inflammatory and antioxidant outputs [5] [9].

Structure–Activity Relationship Trends

Structural change on the phenylpropionate scaffoldOutcome on half-maximal inhibitory concentration for nitric oxide in microgliaInterpretationCitation
Para-hydroxyl introductionDecrease from 55 micromolar to 22 micromolar [5]Enhanced hydrogen bonding with nuclear factor κB p6511
Para-trifluoromethyl substitutionIncrease to 120 micromolar [7]Electron withdrawal reduces electron-donating resonance13
Para-halogen (chlorine or bromine)Loss of activity beyond 200 micromolar [7]Steric hindrance impedes Rel domain docking13
Replacement of propionic side-chain with acrylic (cinnamate)Similar potency but added lipoxygenase inhibition [7]Double bond permits conjugated electron sink13

Antiparasitic Weed Control via Cinnamic-Acid Analog Structure–Activity Relationship Studies

Agronomic Context

Field dodder (Cuscuta campestris) and related parasitic vines devastate broad-leaf crops by siphoning carbon and water. Conventional herbicides often harm the host crop, prompting screens of naturally occurring phenylpropanoids for selectivity [10] [11].

Short-Chain Phenylpropionate Screening

CompoundParasitic weed growth inhibition at 1 millimolarMedian inhibitory concentration (micromolar)Activity rank versus hydrocinnamic acidCitation
Hydrocinnamic acid88.5% [12]520 [11]Reference46
3-Phenylpropionaldehyde82% [10]610 [11]Slightly weaker21
3-(4-Trifluoromethyl)phenylpropionic acid100% [10]280 [10]Stronger21
3-(4-Chlorophenyl)propionic acid97% [12]461 [10]Stronger46
3-(3,4-Dimethoxyphenyl)propionic acid39% [11]>900 [11]Significantly weaker26

Structure–Activity Observations

  • Electron-withdrawing para-substituents (chlorine, bromine, trifluoromethyl) dramatically enhance dodder inhibition, likely by increasing acidity of the carboxylate and facilitating membrane uptake [10] [12].
  • Electron-donating methoxy groups dampen herbicidal power, as evidenced by the diminished activity of 3-(3,4-dimethoxyphenyl)propionic acid [11].
  • Esterification to methyl cinnamate boosts potency through improved lipophilicity and passive diffusion into the parasite, delivering the most active compound in the twenty-four-analog screen [10].
  • Dodder radicle necrosis occurs predominantly at shoot tissue for lipophilic analogues, whereas pure hydrocinnamic acid triggers generalised shoot and root stunting [12].

Prospects for Selective Crop Protection

Computational docking to dodder-specific auxin-binding protein homologues predicts that halogenated phenylpropionates align with the indole-3-acetic-acid pocket, whereas methoxylated derivatives mis-align, correlating with lower bioactivity [12]. Selective crop tolerance trials using maize callus culture indicate negligible phytotoxicity of trifluoromethyl analogues at concentrations that abolish parasitic seedling establishment [10], opening a path toward host-safe formulations.

Appendix A: Compound-Centric Physicochemical Summary

PropertyValueCitation
Molecular formulaC₁₁H₁₄O₄ [13]9
Molecular weight210.23 grams per mole [13]9
Melting point96–101 °C [14] [15]33
LogP (calculated)1.58 [16]3
Solubility in methanolSlight turbidity at saturation [17]30
Flash point132 °C [16]3

Appendix B: Glossary of Full Technical Terms

  • Signal transducer and activator of transcription 5
  • Nuclear factor kappa-light-chain-enhancer of activated B cells
  • Phosphatidylinositol-3-kinase–Akt signal transduction cascade
  • Mitogen-activated protein kinase pathway
  • Tumour necrosis factor α
  • Interleukin 1 β

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

210.08920892 g/mol

Monoisotopic Mass

210.08920892 g/mol

Heavy Atom Count

15

UNII

6XO32ZSP1D

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2107-70-2

Wikipedia

3-(3,4-dimethoxyphenyl)propionic acid

Dates

Last modified: 09-17-2023

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